molecular formula C13H14BrN3O B3994998 MFCD02968325

MFCD02968325

Cat. No.: B3994998
M. Wt: 308.17 g/mol
InChI Key: JGMLHIFGTOQNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02968325 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02968325 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance the reaction rate and yield.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD02968325 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under specific conditions:

    Oxidation: Conducted in the presence of oxidizing agents at controlled temperatures.

    Reduction: Performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Carried out in solvents that facilitate the reaction, such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example:

    Oxidation: Can produce various oxidized derivatives.

    Reduction: Results in reduced forms of the compound.

    Substitution: Leads to substituted derivatives with different functional groups.

Scientific Research Applications

MFCD02968325 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02968325 involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The binding of this compound to its targets can activate or inhibit specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

MFCD02968325 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include compounds with similar functional groups or structural motifs.

    Uniqueness: this compound may exhibit unique reactivity, stability, or biological activity compared to these similar compounds.

By understanding the properties and applications of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.

Properties

IUPAC Name

6-bromo-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-9-3-4-12-11(6-9)13(17-8-16-12)15-7-10-2-1-5-18-10/h3-4,6,8,10H,1-2,5,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMLHIFGTOQNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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